Methyl 4-(4-aminophenoxy)benzoate
Overview
Description
Methyl 4-(4-aminophenoxy)benzoate: is an organic compound with the molecular formula C14H13NO3 . It is a methyl ester derivative of 4-(4-aminophenoxy)benzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Aniline with 4-Chlorophenol: Methyl 4-(4-aminophenoxy)benzoate can be synthesized by reacting aniline with 4-chlorophenol under specific conditions.
Reduction of Methyl 4-(4-nitrophenoxy)benzoate: Another method involves the reduction of methyl 4-(4-nitrophenoxy)benzoate using suitable reducing agents.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic conditions.
Reduction: Common reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of methyl 4-(4-aminophenoxy)benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
- Methyl 4-(4-nitrophenoxy)benzoate
- Methyl 4-(4-hydroxyphenoxy)benzoate
- Methyl 4-(4-methoxyphenoxy)benzoate
Comparison:
Properties
IUPAC Name |
methyl 4-(4-aminophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBOFXZTTWKXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619869 | |
Record name | Methyl 4-(4-aminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24477-92-7 | |
Record name | Methyl 4-(4-aminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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